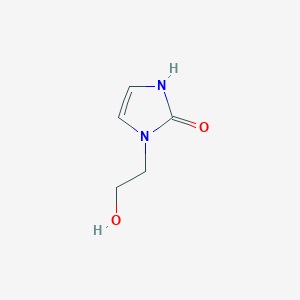
1-(2-Hydroxyethyl)-1,3-dihydro-2H-imidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Imidazol-2-one, 1,3-dihydro-1-(2-hydroxyethyl)- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole and its derivatives are known for their broad range of chemical and biological properties, making them important in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
The synthesis of 2H-Imidazol-2-one, 1,3-dihydro-1-(2-hydroxyethyl)- can be achieved through several methods. One common approach involves the condensation of potassium cyanate (KCNO) or urea with carbonyl compounds containing functional groups . Another method is the Debus-Radiszewski synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Analyse Des Réactions Chimiques
2H-Imidazol-2-one, 1,3-dihydro-1-(2-hydroxyethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole-2-carboxylic acid derivatives, while reduction can yield imidazolidine derivatives .
Applications De Recherche Scientifique
2H-Imidazol-2-one, 1,3-dihydro-1-(2-hydroxyethyl)- has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it exhibits various biological activities, including antibacterial, antifungal, and antiviral properties . Additionally, it is used in the development of drugs for treating diseases such as cancer and infectious diseases . In the industrial sector, it finds applications in the production of agrochemicals and functional materials .
Mécanisme D'action
The mechanism of action of 2H-Imidazol-2-one, 1,3-dihydro-1-(2-hydroxyethyl)- involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . In antiviral applications, it interferes with viral replication by targeting viral enzymes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
2H-Imidazol-2-one, 1,3-dihydro-1-(2-hydroxyethyl)- can be compared with other imidazole derivatives such as 1,3-dihydro-2H-imidazol-2-ylidene and 1,3-dihydro-4,5-difuryl-2H-imidazol-2-one . While these compounds share a similar core structure, they differ in their substituents and, consequently, their chemical and biological properties. For example, 1,3-dihydro-2H-imidazol-2-ylidene is known for its catalytic properties, while 1,3-dihydro-4,5-difuryl-2H-imidazol-2-one exhibits unique optical properties . The uniqueness of 2H-Imidazol-2-one, 1,3-dihydro-1-(2-hydroxyethyl)- lies in its specific substituent, which imparts distinct biological activities and chemical reactivity.
Propriétés
Numéro CAS |
51649-01-5 |
|---|---|
Formule moléculaire |
C5H8N2O2 |
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
3-(2-hydroxyethyl)-1H-imidazol-2-one |
InChI |
InChI=1S/C5H8N2O2/c8-4-3-7-2-1-6-5(7)9/h1-2,8H,3-4H2,(H,6,9) |
Clé InChI |
VGRRSFLZALJQNT-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C(=O)N1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[([1,1'-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline](/img/structure/B14652862.png)
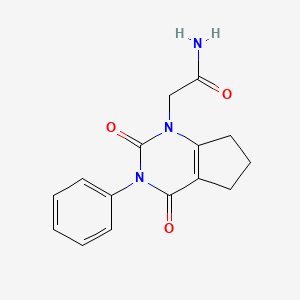
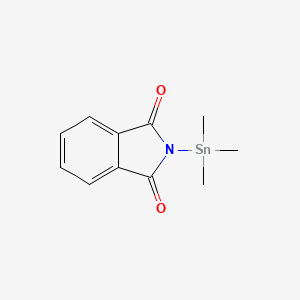
![2-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]-1,4-dimethylbenzene](/img/structure/B14652876.png)
![1,2,4,5,6,7,8,9-octachlorotricyclo[5.3.0.02,6]deca-4,8-diene-3,10-dione](/img/structure/B14652881.png)
![(1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14652885.png)
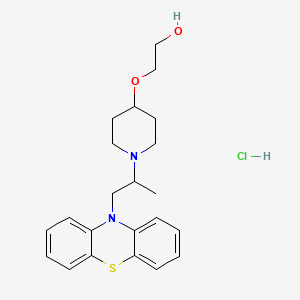
![8,8-Dimethyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B14652918.png)


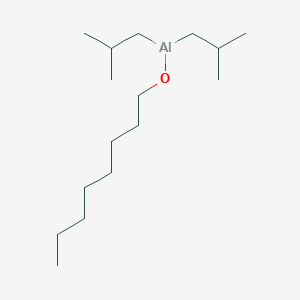
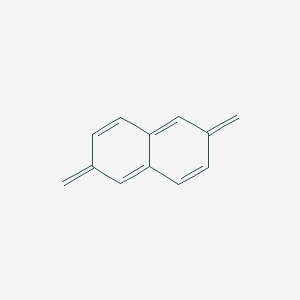
![N-[(Piperazin-1-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14652951.png)
